molecular formula C17H16ClN3S2 B11516209 2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole

2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole

Cat. No.: B11516209
M. Wt: 361.9 g/mol
InChI Key: SGDJXTVBLGGCJH-NDENLUEZSA-N
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Description

2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a chlorinated thiophene moiety

Preparation Methods

The synthesis of 2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole typically involves the following steps:

    Formation of the hydrazone linkage: This is achieved by reacting 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate under reflux conditions.

    Cyclization to form the thiazole ring: The intermediate hydrazone is then reacted with 3,4-dimethylphenacyl bromide in the presence of a base such as potassium carbonate, leading to the formation of the thiazole ring.

Chemical Reactions Analysis

2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone linkage to an amine.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is also used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit certain kinases that are crucial for cancer cell survival and proliferation. The compound binds to the active site of these enzymes, blocking their activity and leading to cell death.

Comparison with Similar Compounds

When compared to similar compounds, 2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole stands out due to its unique combination of a thiazole ring and a chlorinated thiophene moiety. Similar compounds include:

This compound’s unique structure provides distinct electronic properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C17H16ClN3S2

Molecular Weight

361.9 g/mol

IUPAC Name

N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16ClN3S2/c1-10-4-5-13(8-11(10)2)14-9-22-17(19-14)21-20-12(3)15-6-7-16(18)23-15/h4-9H,1-3H3,(H,19,21)/b20-12-

InChI Key

SGDJXTVBLGGCJH-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C(/C)\C3=CC=C(S3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(S3)Cl)C

Origin of Product

United States

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